molecular formula C22H22ClN5O4 B10891523 N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

Cat. No.: B10891523
M. Wt: 455.9 g/mol
InChI Key: QDBIBLKMBSGIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorinated pyrazole moiety, a methoxyphenoxy group, and a furanamide group

Properties

Molecular Formula

C22H22ClN5O4

Molecular Weight

455.9 g/mol

IUPAC Name

N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H22ClN5O4/c1-14-21(15(2)28(26-14)13-27-11-16(23)10-24-27)25-22(29)20-9-8-17(32-20)12-31-19-7-5-4-6-18(19)30-3/h4-11H,12-13H2,1-3H3,(H,25,29)

InChI Key

QDBIBLKMBSGIOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)Cl)C)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chlorinated pyrazole moiety through a substitution reaction. The methoxyphenoxy group is then attached via an etherification reaction, and the final step involves the formation of the furanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the furanamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N2-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: An organochlorine compound with similar chlorinated structure.

    Trichloroethylene: Another chlorinated solvent with comparable chemical properties.

    Dichloromethane: A chlorinated hydrocarbon used in various industrial applications.

Uniqueness

N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-5-[(2-METHOXYPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a chlorinated pyrazole moiety, a methoxyphenoxy group, and a furanamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.